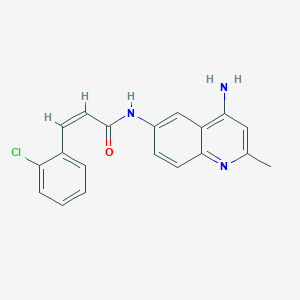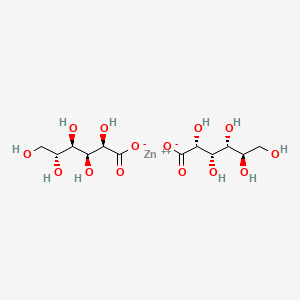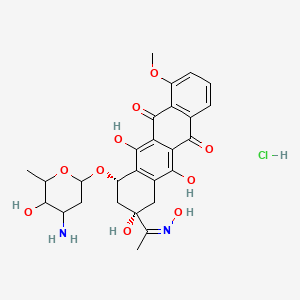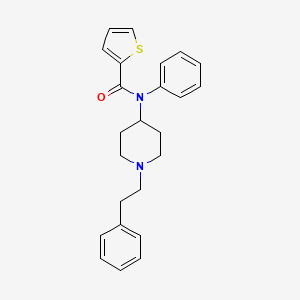
Thiofuranylfentanyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiofuranylfentanyl is a synthetic opioid analgesic that is an analogue of fentanyl. It is known for its potent analgesic properties and has been used in various medical and research applications. The compound is structurally similar to fentanyl but includes a thiophene ring, which contributes to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiofuranylfentanyl can be synthesized using a modification of the traditional fentanyl synthesis route. The key step involves the substitution of a thiophene ring in place of the phenethyl group. The synthesis typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is formed through a series of reactions involving the condensation of appropriate precursors.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a nucleophilic substitution reaction using 2-bromoethylthiophene.
Final Coupling: The final step involves coupling the thiophene-substituted piperidine with aniline derivatives under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are often employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Thiofuranylfentanyl undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The thiophene ring allows for various substitution reactions, enabling the formation of a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and organometallic compounds are used for substitution reactions.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Various reduced derivatives of this compound.
Substitution Products: A wide range of substituted thiophene derivatives.
Scientific Research Applications
Thiofuranylfentanyl has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of fentanyl analogues.
Biology: Studied for its interaction with opioid receptors and its effects on biological systems.
Medicine: Investigated for its potential use as a potent analgesic in pain management.
Mechanism of Action
Thiofuranylfentanyl exerts its effects by binding to and activating μ-opioid receptors in the central nervous system. This binding leads to the inhibition of ascending pain pathways, alteration of pain perception, and an increase in pain threshold. The compound’s high lipophilicity allows for rapid onset of action and potent analgesic effects. The molecular targets and pathways involved include the μ-opioid receptor-mediated signaling pathways .
Comparison with Similar Compounds
Fentanyl: The parent compound with a phenethyl group instead of a thiophene ring.
Thiofentanyl: Another analogue with a thiophene ring but different substitution patterns.
2-Fluoroacrylfentanyl: A fentanyl analogue with a fluorine atom in the acryl group.
3-Furanylfentanyl: An analogue with a furan ring instead of a thiophene ring.
Thiofuranylfentanyl’s unique structure and potent analgesic properties make it a compound of significant interest in various fields of scientific research.
Properties
CAS No. |
2306823-38-9 |
|---|---|
Molecular Formula |
C24H26N2OS |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C24H26N2OS/c27-24(23-12-7-19-28-23)26(21-10-5-2-6-11-21)22-14-17-25(18-15-22)16-13-20-8-3-1-4-9-20/h1-12,19,22H,13-18H2 |
InChI Key |
CCHPKGYUIHSQIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N(C2=CC=CC=C2)C(=O)C3=CC=CS3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cyclo[DL-N(Me)Leu-DL-OVal-DL-Val-DL-Leu-DL-OVal-DL-Val]](/img/structure/B10779018.png)
![7,19-dihydroxy-5-(2-hydroxypropyl)-21-[(2R)-2-hydroxypropyl]-6,20-dimethoxy-12,14-dioxahexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1,3(8),4,6,10,15,18(23),19,21-nonaene-9,17-dione](/img/structure/B10779022.png)
![4-[(1S)-1-[[5-chloro-2-(3-fluorophenoxy)pyridine-3-carbonyl]amino]ethyl]benzoic Acid](/img/structure/B10779028.png)

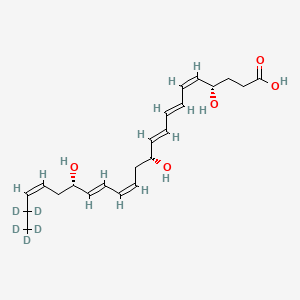
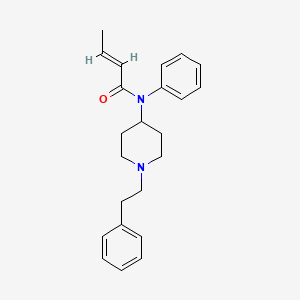

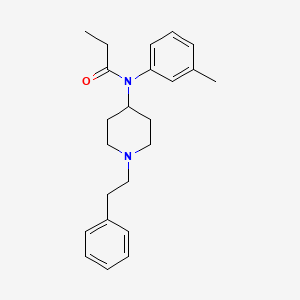
![[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate](/img/structure/B10779058.png)
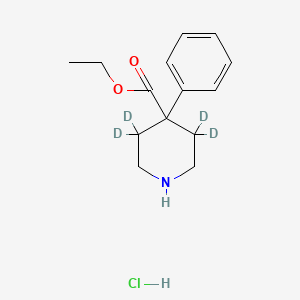
![(2S,5S)-5-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-6-(benzylamino)-N-[2-(4-methoxyphenyl)ethyl]-2-[[3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoyl]amino]hexanamide](/img/structure/B10779079.png)
